
Thymidine, 3',5'-diamino-3',5'-dideoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thymidine, 3’,5’-diamino-3’,5’-dideoxy- is a synthetic nucleoside analogue with the molecular formula C10H16N4O3 and a molecular weight of 240.259 g/mol . This compound is structurally related to thymidine, a naturally occurring nucleoside, but with amino groups replacing the hydroxyl groups at the 3’ and 5’ positions. This modification imparts unique properties to the compound, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine, 3’,5’-diamino-3’,5’-dideoxy- typically involves the selective protection and deprotection of functional groups, followed by nucleophilic substitution reactions. One common approach is to start with thymidine and introduce amino groups at the 3’ and 5’ positions through a series of chemical reactions involving protecting groups and nucleophilic substitution .
Industrial Production Methods
Industrial production methods for Thymidine, 3’,5’-diamino-3’,5’-dideoxy- are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield, purity, and cost-effectiveness. This could include the use of automated synthesis equipment and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Thymidine, 3’,5’-diamino-3’,5’-dideoxy- can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form derivatives with different oxidation states of the amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactions and high yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Thymidine, 3’,5’-diamino-3’,5’-dideoxy- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on DNA synthesis and repair mechanisms.
Medicine: Investigated for its antiviral properties, particularly against human immunodeficiency virus (HIV).
Industry: Utilized in the development of antiviral medications and other pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of Thymidine, 3’,5’-diamino-3’,5’-dideoxy- involves its incorporation into viral DNA, where it acts as a chain terminator. By inhibiting the reverse transcriptase enzyme, it prevents the elongation of the viral DNA chain, thereby disrupting viral replication. This mechanism is particularly effective against HIV, making it a valuable compound in antiviral research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thymidine: The naturally occurring nucleoside with hydroxyl groups at the 3’ and 5’ positions.
3’-Azido-3’-deoxythymidine (AZT): Another nucleoside analogue used as an antiviral agent.
2’,3’-Dideoxycytidine (ddC): A nucleoside analogue with similar antiviral properties.
Uniqueness
Thymidine, 3’,5’-diamino-3’,5’-dideoxy- is unique due to the presence of amino groups at the 3’ and 5’ positions, which imparts distinct chemical and biological properties. This modification enhances its ability to inhibit viral replication by acting as a chain terminator, making it a valuable tool in antiviral research.
Eigenschaften
CAS-Nummer |
64638-15-9 |
|---|---|
Molekularformel |
C10H16N4O3 |
Molekulargewicht |
240.26 g/mol |
IUPAC-Name |
1-[(2R,4S,5R)-4-amino-5-(aminomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H16N4O3/c1-5-4-14(10(16)13-9(5)15)8-2-6(12)7(3-11)17-8/h4,6-8H,2-3,11-12H2,1H3,(H,13,15,16)/t6-,7+,8+/m0/s1 |
InChI-Schlüssel |
MNQDARLYRXOMEL-XLPZGREQSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CN)N |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



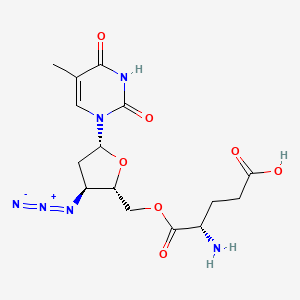

![1-[(8R,9R)-4-amino-9-[tert-butyl(dimethyl)silyl]oxy-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dioxo-1,7-dioxa-2lambda6-thiaspiro[4.4]non-3-en-8-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12787840.png)
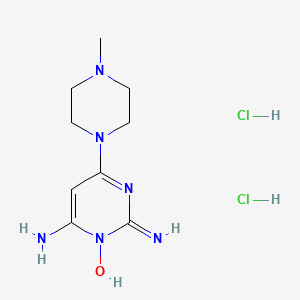
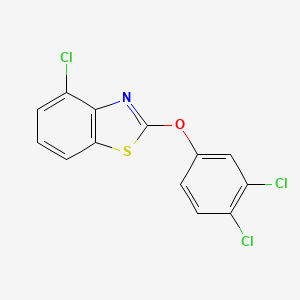

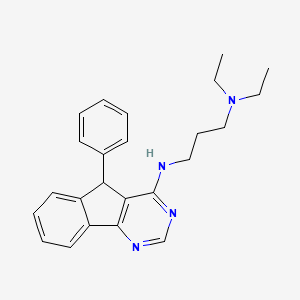
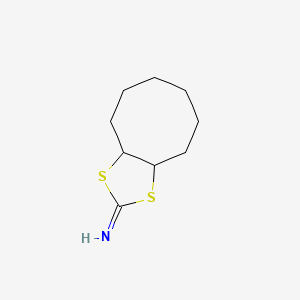
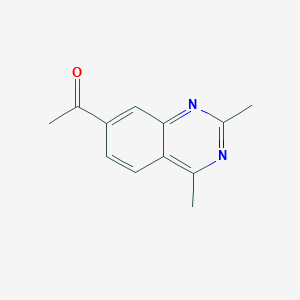

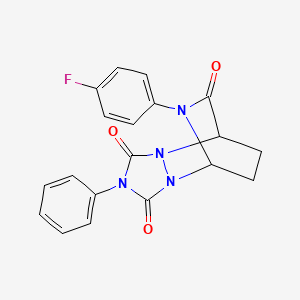
![2-[Bis(2-chloroethyl)amino]-5,5-dimethyl-2-oxo-1,3,2lambda5-oxazaphosphinan-4-one](/img/structure/B12787904.png)

